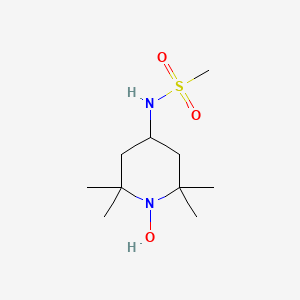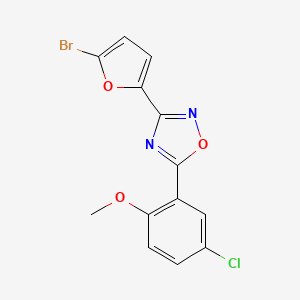![molecular formula C20H22FN3O2S B11201140 4-(2-fluorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B11201140.png)
4-(2-fluorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-FLUOROPHENYL)METHYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrrole derivatives This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a thienopyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-FLUOROPHENYL)METHYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thienopyrrole core One common method involves the condensation of a thienopyrrole precursor with a fluorophenylmethyl halide under basic conditions The resulting intermediate is then reacted with a morpholine derivative to introduce the morpholine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-FLUOROPHENYL)METHYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrrole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It may be used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[(2-FLUOROPHENYL)METHYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-[(2-FLUOROPHENYL)METHYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE: shares structural similarities with other thienopyrrole derivatives, such as:
Uniqueness
The presence of the fluorophenyl group in 4-[(2-FLUOROPHENYL)METHYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H22FN3O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methyl]-N-(2-morpholin-4-ylethyl)thieno[3,2-b]pyrrole-5-carboxamide |
InChI |
InChI=1S/C20H22FN3O2S/c21-16-4-2-1-3-15(16)14-24-17-5-12-27-19(17)13-18(24)20(25)22-6-7-23-8-10-26-11-9-23/h1-5,12-13H,6-11,14H2,(H,22,25) |
InChI Key |
GXTISCSBJFISCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(N2CC4=CC=CC=C4F)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


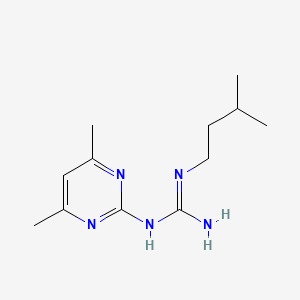
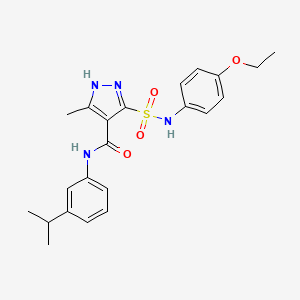
![3-(4-Ethoxyphenyl)-5-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11201065.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B11201080.png)
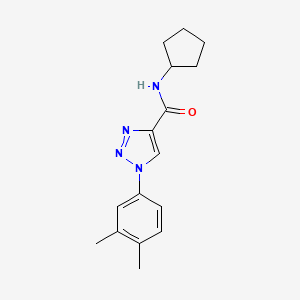
![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11201085.png)
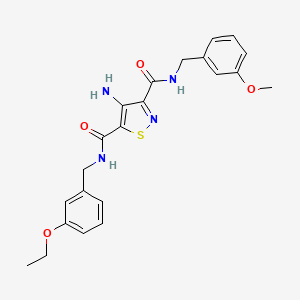
![1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B11201099.png)
![7-(4-Methoxyphenyl)-3-[(3-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11201106.png)
![N-(2-ethoxyphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11201139.png)
![N-(2,5-difluorophenyl)-2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11201146.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11201152.png)
